molecular formula C9H14N2 B13983695 3-(Aminomethyl)-N-ethylaniline CAS No. 918810-71-6

3-(Aminomethyl)-N-ethylaniline

Cat. No.: B13983695
CAS No.: 918810-71-6
M. Wt: 150.22 g/mol
InChI Key: AEKNXJBOKIFKGX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-ethylaniline is an organic compound that belongs to the class of aromatic amines It features an aniline core substituted with an aminomethyl group at the 3-position and an ethyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N-ethylaniline can be achieved through several methods. One common approach involves the Mannich reaction, where aniline, formaldehyde, and ethylamine are reacted together. The reaction typically proceeds under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like nitro, halogen, or sulfonic acid groups.

Scientific Research Applications

3-(Aminomethyl)-N-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-ethylaniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)aniline: Lacks the ethyl group on the nitrogen atom.

    N-Ethylaniline: Lacks the aminomethyl group at the 3-position.

    3-(Aminomethyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-(Aminomethyl)-N-ethylaniline is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

918810-71-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(aminomethyl)-N-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3

InChI Key

AEKNXJBOKIFKGX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC(=C1)CN

Origin of Product

United States

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